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Compound Name:
(S)-tert-Butyl 3-aminoazepane-1-

carboxylate

Cat. No.: B588435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant

interest in medicinal chemistry and pharmaceutical development. Its unique structural features,

comprising a seven-membered azepane ring, a chiral center at the 3-position, and a tert-

butoxycarbonyl (Boc) protecting group, make it a valuable building block for the synthesis of

complex bioactive molecules.[1] This guide provides a comprehensive overview of its chemical

properties, synthesis, and applications, with a focus on its role as a key intermediate in the

development of novel therapeutics.

Chemical and Physical Properties
A summary of the key chemical and physical properties of (S)-tert-Butyl 3-aminoazepane-1-
carboxylate is presented in the tables below. It is important to note that some of the data are

predicted values from computational models due to the limited availability of experimentally

determined values in public literature.

Table 1: General and Structural Information
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Property Value Source

IUPAC Name
tert-butyl (3S)-3-

aminoazepane-1-carboxylate
[1]

Synonyms

(3S)-3-Aminoazepane-1-

carboxylic acid tert-butyl ester,

(S)-3-Amino-1-Boc-azepane

[1]

CAS Number 625471-04-7 [1][2]

Molecular Formula C₁₁H₂₂N₂O₂ [1]

Molecular Weight 214.31 g/mol [3]

Appearance
White powder or colorless to

yellow liquid
[2][3]

Table 2: Physicochemical Properties

Property Value Source

Boiling Point 296.5 ± 33.0 °C (Predicted) [1]

Density 1.020 g/cm³ (Predicted) [1]

pKa 10.35 ± 0.20 (Predicted) [1]

Flash Point 133.1 ± 25.4 °C (Predicted) [4]

Solubility
Information not readily

available

Melting Point Not available [1]

Spectroscopic Data
Detailed experimental spectroscopic data for (S)-tert-Butyl 3-aminoazepane-1-carboxylate is

not widely published. The following represents expected spectral characteristics based on the

structure and data for analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-

butyl group (a singlet around 1.4 ppm), multiplets for the azepane ring protons, and signals

corresponding to the amine proton.

¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of

the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80

ppm), and distinct signals for the carbons of the azepane ring.

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak [M]+ or

the protonated molecular ion peak [M+H]+ at m/z 215.18.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption

bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-H stretching of

the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate

group (around 1680-1700 cm⁻¹).

Synthesis and Purification
General Synthesis Approach
While a specific, detailed experimental protocol for the synthesis of (S)-tert-Butyl 3-
aminoazepane-1-carboxylate is not readily available in the public domain, the general

approach for synthesizing similar Boc-protected amino heterocycles involves a multi-step

process. A plausible synthetic workflow is outlined below.
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General Synthetic Workflow

Commercially Available Azepane Precursor

Introduction of Amino Group Precursor (e.g., Azide or Nitro Group)

Nucleophilic Substitution

Reduction to Primary Amine

Reduction (e.g., H2/Pd or LiAlH4)

Boc Protection of the Ring Nitrogen

Reaction with Di-tert-butyl dicarbonate (Boc)2O

Final Product: (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Chiral Resolution (if starting from racemic mixture)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Boc-protected aminoazepanes.

Purification
Purification of the final product is typically achieved through standard laboratory techniques.

Experimental Protocol: General Purification Strategy

Extraction: Following the reaction, a work-up procedure involving extraction is common. The

reaction mixture is typically quenched with water or an aqueous solution. The product is then

extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is
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washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated

under reduced pressure.

Chromatography: If further purification is necessary, column chromatography on silica gel is

a standard method. A solvent system with a gradient of ethyl acetate in hexanes or methanol

in dichloromethane is often employed to separate the desired product from impurities.

Recrystallization: For solid products, recrystallization from a suitable solvent system can be

used to obtain a highly pure compound.

Applications in Drug Discovery
The primary application of (S)-tert-Butyl 3-aminoazepane-1-carboxylate is as a crucial

intermediate in the synthesis of pharmaceutical agents, most notably as a building block for

Checkpoint Kinase 1 (CHK1) inhibitors.[1]

Role in CHK1 Kinase Inhibitor Synthesis
CHK1 is a key protein in the DNA damage response pathway, and its inhibition can sensitize

cancer cells to chemotherapy and radiation.[5][6] (S)-tert-Butyl 3-aminoazepane-1-
carboxylate provides the chiral azepane core for a class of potent ureidothiophene-based

CHK1 inhibitors.[1]
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Role in CHK1 Inhibition Pathway

Synthesis of CHK1 Inhibitor

Cellular Action

(S)-tert-Butyl 3-aminoazepane-1-carboxylate

Potent CHK1 Inhibitor (e.g., Ureidothiophene derivative)

Ureidothiophene Scaffold

CHK1 Activation

Inhibition

DNA Damage (from Chemo/Radiation)

Cell Cycle Arrest

Apoptosis (Cell Death)

Prevention of Repair Leads to

Click to download full resolution via product page

Caption: The role of the title compound in synthesizing CHK1 inhibitors.

Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (S)-
tert-Butyl 3-aminoazepane-1-carboxylate.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place.[3] Some suppliers

recommend storage at 2-8 °C under an inert atmosphere.[1]

Conclusion
(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable and versatile building block in

modern drug discovery. Its primary importance lies in its role as a key intermediate for the

synthesis of potent CHK1 kinase inhibitors, which have significant potential in cancer therapy.

While detailed experimental data for this specific compound is not extensively available in the

public literature, this guide provides a comprehensive overview of its known properties and

applications based on the current scientific knowledge. Further research and publication of

experimental data will undoubtedly enhance its utility and application in the development of

new and improved pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminoazepane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588435#s-tert-butyl-3-aminoazepane-1-carboxylate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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